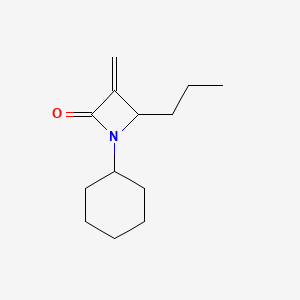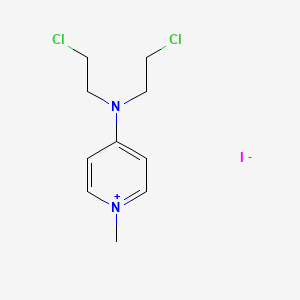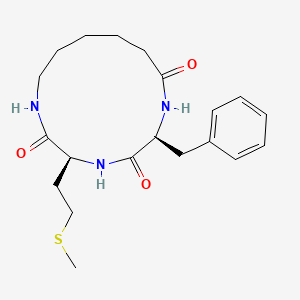
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino and carboxyl groups.
Industrial Production Methods
Industrial production of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reduction of disulfide bonds (if present) can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution reactions can occur at the epsilon-amino group of the epsilon-aminohexanoic acid residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted peptide derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as a bioactive peptide with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and bioconjugates for various industrial applications.
Wirkmechanismus
The mechanism of action of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine and methionine residues may contribute to binding affinity and specificity, while the epsilon-aminohexanoic acid residue can enhance stability and solubility. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to downstream effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) can be compared with other cyclic peptides and amino acid derivatives:
Cyclo(phenylalanylglycyl-epsilon-aminohexanoic acid): Similar structure but with glycine instead of methionine, leading to different biological activity.
Cyclo(methionylglycyl-epsilon-aminohexanoic acid): Contains methionine and glycine, offering a different balance of hydrophobicity and reactivity.
Cyclo(phenylalanylmethionine-epsilon-aminooctanoic acid): Features a longer aliphatic chain, which may affect its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
77052-97-2 |
|---|---|
Molekularformel |
C20H29N3O3S |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
(3S,6S)-6-benzyl-3-(2-methylsulfanylethyl)-1,4,7-triazacyclotridecane-2,5,8-trione |
InChI |
InChI=1S/C20H29N3O3S/c1-27-13-11-16-19(25)21-12-7-3-6-10-18(24)22-17(20(26)23-16)14-15-8-4-2-5-9-15/h2,4-5,8-9,16-17H,3,6-7,10-14H2,1H3,(H,21,25)(H,22,24)(H,23,26)/t16-,17-/m0/s1 |
InChI-Schlüssel |
QRMSNDYYMOKSDR-IRXDYDNUSA-N |
Isomerische SMILES |
CSCC[C@H]1C(=O)NCCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
Kanonische SMILES |
CSCCC1C(=O)NCCCCCC(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


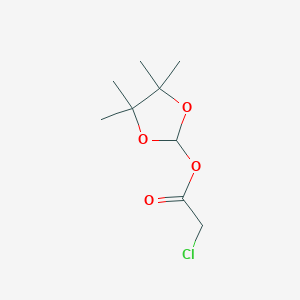
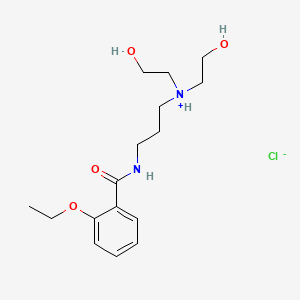
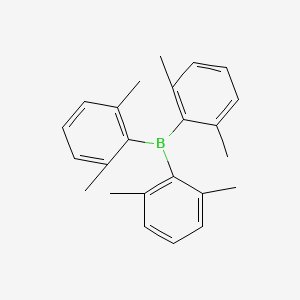
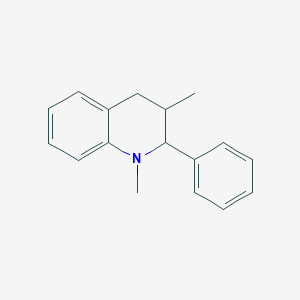
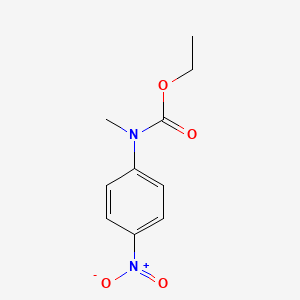
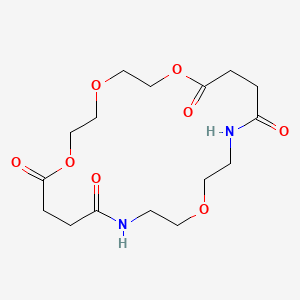


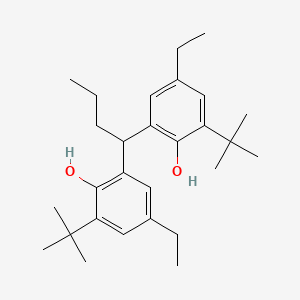
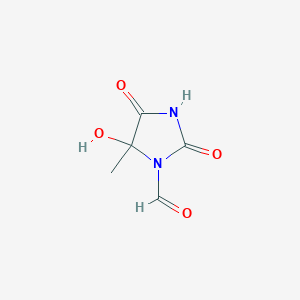
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
